Sulfoximine, S-ethyl-S-(p-tolyl)-

Übersicht

Beschreibung

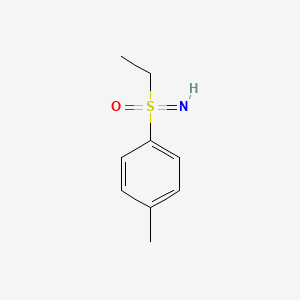

Sulfoximine, S-ethyl-S-(p-tolyl)- is an organosulfur compound characterized by the presence of a sulfoximine functional group. This compound is notable for its unique structural features, which include a sulfur atom bonded to both an ethyl group and a p-tolyl group. The sulfoximine functional group is known for its stability and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulfoximine, S-ethyl-S-(p-tolyl)- typically involves the oxidation of sulfoxides or sulfides. One common method is the use of hypervalent iodine reagents to facilitate the NH transfer to sulfoxides, resulting in the formation of sulfoximines. This method is advantageous due to its high efficiency and selectivity. The reaction conditions often involve mild temperatures and the use of simple ammonia sources, making it a practical approach for large-scale synthesis.

Industrial Production Methods

In industrial settings, the production of sulfoximine, S-ethyl-S-(p-tolyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, the scalability of the hypervalent iodine-mediated NH transfer method makes it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfoximine, S-ethyl-S-(p-tolyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfoximine functional group, which can participate in multiple reaction pathways.

Common Reagents and Conditions

Oxidation: Common oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, can be used to oxidize sulfoximines to sulfonimidates.

Reduction: Reducing agents like lithium aluminum hydride can reduce sulfoximines to the corresponding sulfides.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents such as alkyl halides or aryl halides being commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of sulfoximine, S-ethyl-S-(p-tolyl)- can yield sulfonimidates, while reduction can produce sulfides.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Asymmetric Synthesis

Sulfoximine, S-ethyl-S-(p-tolyl)- serves as a valuable chiral auxiliary in asymmetric synthesis. Its unique stereogenic sulfur center allows it to facilitate enantioselective reactions. For instance, recent studies have demonstrated the use of palladium(II)-catalyzed kinetic resolutions involving sulfoximines, yielding high enantiomeric excess (ee) values and selectivity factors (s-factors) exceeding 200 in certain cases .

Table 1: Kinetic Resolution of Sulfoximines

| Reaction Type | Enantiomeric Excess (%) | Selectivity Factor |

|---|---|---|

| Pd(II) Kinetic Resolution | >99 | >200 |

| Olefination | 94 | 39 |

| Arylation | >99 | >200 |

2. Building Blocks for Complex Molecules

The compound is utilized as a building block for synthesizing more complex organosulfur compounds. Its stability allows for various chemical transformations, making it suitable for generating derivatives with distinct functional properties.

Biological Applications

1. Enzyme Inhibition

Sulfoximines are investigated for their potential as enzyme inhibitors. Specifically, Sulfoximine, S-ethyl-S-(p-tolyl)- has shown promise in inhibiting γ-glutamylcysteine synthetase, an enzyme crucial for glutathione synthesis, which plays a significant role in cellular antioxidant defense mechanisms .

2. Probes for Biological Systems

Due to their ability to interact with biological molecules, sulfoximines are being studied as probes to understand various biochemical pathways and cellular processes. This includes their effects on gene expression and enzyme activity modulation.

Medicinal Applications

1. Drug Development

Research indicates that sulfoximines may serve as components in drug candidates targeting various diseases. Their structural features allow them to participate in significant biochemical interactions that can lead to therapeutic effects .

2. Antioxidant Properties

The modulation of glutathione levels via sulfoximine action suggests potential applications in developing antioxidant therapies. This is particularly relevant in conditions where oxidative stress is a contributing factor .

Industrial Applications

1. Agrochemicals

In industrial chemistry, Sulfoximine, S-ethyl-S-(p-tolyl)- is employed in the development of agrochemicals. Its reactivity and stability make it a suitable candidate for formulating pesticides and herbicides.

2. Polymer Synthesis

The compound also finds applications as an intermediate in the synthesis of polymers and other materials, showcasing its versatility across various industrial processes .

Case Studies

Case Study 1: Pd(II)-Catalyzed Reactions

A study reported the successful application of Sulfoximine, S-ethyl-S-(p-tolyl)- in Pd(II)-catalyzed kinetic resolution reactions that achieved high yields and selectivity factors. The research highlighted the importance of optimizing reaction conditions to maximize enantioselectivity .

Case Study 2: Biological Activity Assessment

Another investigation focused on the biological activity of sulfoximines, revealing their potential as enzyme inhibitors with implications for therapeutic applications. The study provided insights into the molecular mechanisms underlying these interactions and their effects on cellular pathways .

Wirkmechanismus

The mechanism by which sulfoximine, S-ethyl-S-(p-tolyl)- exerts its effects involves the interaction of the sulfoximine functional group with molecular targets. The sulfur atom in the sulfoximine group can form stable complexes with various substrates, facilitating catalytic reactions and enhancing the reactivity of the compound. The presence of the ethyl and p-tolyl groups can influence the compound’s steric and electronic properties, further modulating its reactivity and interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Sulfoximine, S-ethyl-S-(p-tolyl)- can be compared with other similar compounds, such as sulfonimidates and sulfonamides:

Sulfonimidates: These compounds also contain a sulfur atom bonded to nitrogen and oxygen atoms, but they differ in their oxidation state and reactivity. Sulfonimidates are often used as intermediates in the synthesis of sulfoximines.

Sulfonamides: Sulfonamides have a sulfur atom bonded to a nitrogen atom and two oxygen atoms. They are widely used in medicinal chemistry as antibiotics and enzyme inhibitors.

The uniqueness of sulfoximine, S-ethyl-S-(p-tolyl)- lies in its structural features and the versatility of the sulfoximine functional group, which allows for a wide range of chemical transformations and applications.

: Molinstincts : RSC Publishing : MDPI : Chemical Society Reviews

Biologische Aktivität

Sulfoximine, S-ethyl-S-(p-tolyl)- (CAS Number: 29723-63-5), is an organosulfur compound notable for its sulfoximine functional group. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and synthetic applications. The unique structural features of sulfoximines provide a platform for various biochemical interactions and potential therapeutic effects.

Sulfoximine, S-ethyl-S-(p-tolyl)- has the molecular formula CHNOS and a molecular weight of 183.27 g/mol. Its structure includes an ethyl group and a p-tolyl group attached to a sulfur atom, which is central to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 183.27 g/mol |

| Functional Group | Sulfoximine |

The biological activity of sulfoximine is primarily attributed to its ability to interact with various enzymes and biochemical pathways:

- Enzyme Inhibition : Sulfoximines can inhibit key enzymes such as γ-glutamylcysteine synthetase, impacting glutathione synthesis, which is crucial for cellular antioxidant defense.

- Biochemical Pathways : The compound is involved in several metabolic pathways, influencing both reductive and oxidative reactions, as well as C–S bond cleavage reactions.

In Vitro Studies

Research has demonstrated that sulfoximine derivatives exhibit significant enzyme inhibitory properties. For instance, studies have shown that sulfoximines can act as effective inhibitors in various biochemical assays, leading to altered cellular processes such as apoptosis and proliferation in cancer cell lines .

In Vivo Studies

Animal model experiments have indicated that the dosage of sulfoximine affects its biological activity significantly. Higher doses have been associated with increased inhibition of target enzymes and subsequent physiological effects.

Case Studies

- Neurotoxicity Assessment : A study assessing the neurotoxic effects of various compounds included sulfoximine derivatives. Results indicated that specific dosages led to measurable changes in motor functions in test subjects, highlighting potential neuroprotective or neurotoxic effects depending on the context .

- Synthesis Applications : A recent study reported the successful synthesis of diverse 1,2-benzothiazine derivatives from sulfoximines through Rh(III)-catalyzed reactions. The yields were promising, indicating that sulfoximines can serve as effective intermediates in pharmaceutical chemistry .

Comparative Analysis

Sulfoximine, S-ethyl-S-(p-tolyl)- can be compared with other similar compounds like sulfonimidates and sulfonamides:

| Compound Type | Characteristics | Applications |

|---|---|---|

| Sulfoximines | Versatile in enzyme inhibition; unique reactivity | Medicinal chemistry; synthetic applications |

| Sulfonimidates | Intermediates in synthesis; different oxidation states | Chemical synthesis |

| Sulfonamides | Antibiotic properties; widely used in medicine | Antimicrobial agents |

Eigenschaften

IUPAC Name |

ethyl-imino-(4-methylphenyl)-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODYLFWNTQXLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29723-63-5 | |

| Record name | ethyl(imino)(4-methylphenyl)-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.